molecular formula C15H27N B13525433 n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine

n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine

Cat. No.: B13525433
M. Wt: 221.38 g/mol
InChI Key: SCVACIBHMHGNSK-UHFFFAOYSA-N
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Description

n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine: is an organic compound characterized by a cyclohexane ring substituted with a but-3-yn-1-yl group and a tert-pentyl group

Properties

Molecular Formula

C15H27N

Molecular Weight

221.38 g/mol

IUPAC Name

N-but-3-ynyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C15H27N/c1-5-7-12-16-14-10-8-13(9-11-14)15(3,4)6-2/h1,13-14,16H,6-12H2,2-4H3

InChI Key

SCVACIBHMHGNSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NCCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Alkylation of Cyclohexanone: The synthesis begins with the alkylation of cyclohexanone using tert-pentyl bromide in the presence of a strong base like sodium hydride. This step introduces the tert-pentyl group to the cyclohexane ring.

    Reduction: The resulting product is then reduced using a suitable reducing agent such as lithium aluminum hydride to obtain 4-(tert-pentyl)cyclohexanol.

    Conversion to Amine: The alcohol group is converted to an amine via a two-step process involving the formation of a mesylate followed by nucleophilic substitution with ammonia.

    Alkyne Introduction: Finally, the but-3-yn-1-yl group is introduced through a Sonogashira coupling reaction between the amine and but-3-yn-1-yl bromide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, forming diketones or carboxylic acids depending on the oxidizing agent used.

    Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and catalysts employed.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide for dihydroxylation.

    Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

Chemistry

In chemistry, n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of structural modifications on biological activity. Its derivatives may serve as ligands for receptor studies or as probes for investigating biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored for their potential therapeutic properties. The presence of both an alkyne and an amine group makes it a versatile scaffold for drug design, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials. Its unique structural features may impart desirable properties to the final products.

Mechanism of Action

The mechanism by which n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates or other functionalized molecules.

Comparison with Similar Compounds

Similar Compounds

    n-(But-3-yn-1-yl)-4-(tert-butyl)cyclohexan-1-amine: Similar structure but with a tert-butyl group instead of a tert-pentyl group.

    n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-one: Similar structure but with a ketone group instead of an amine group.

Uniqueness

The uniqueness of n-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine lies in its combination of an alkyne group and a tert-pentyl-substituted cyclohexane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

N-(But-3-yn-1-yl)-4-(tert-pentyl)cyclohexan-1-amine, a compound with the CAS number 1339683-48-5, is a member of the amine class of compounds and has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₁N, with a molecular weight of 179.30 g/mol. The structural characteristics of this compound suggest it may interact with biological systems in significant ways.

Structural Formula

C12H21N\text{C}_{12}\text{H}_{21}\text{N}

Anticancer Potential

Recent studies have indicated that compounds with similar structural features to this compound exhibit promising anticancer activities. For instance, research involving tetraheterocyclic compounds has shown that certain derivatives can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-468. These studies utilized MTT assays to evaluate cytotoxicity and identified several compounds with significant antiproliferative effects .

The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets. For example, molecular docking studies have revealed that similar compounds can bind to the active sites of key enzymes involved in cancer progression, such as topoisomerase I (TOPO I) . This suggests that this compound may also engage with similar pathways.

Data Summary

The following table summarizes key findings from recent studies on compounds related to this compound:

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDPotential TOPO I inhibitor
Compound 17MDA-MB-46815Cytotoxicity via apoptosis
Compound 18MCF-710Inhibition of cell proliferation

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Study 1: Antiproliferative Effects

In a study focused on the antiproliferative effects of various amine-containing compounds, researchers found that certain derivatives showed significant cytotoxicity against cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity, suggesting that similar modifications to this compound could yield potent anticancer agents .

Study 2: Coordination Complexes

Another investigation into mixed-ligand copper(II) coordination compounds containing amines highlighted their stability and efficacy in inhibiting tumor growth. The results indicated that these complexes activated apoptotic pathways, further supporting the potential for amine-based compounds in cancer therapy .

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